ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetyl]amino]benzoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxy group, and a methylanilino group, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetyl]amino]benzoate typically involves multiple steps, starting from basic aromatic compounds. The process often includes electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles . The reaction conditions usually require a catalyst, such as a Lewis acid, to facilitate the formation of the electrophilic species .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetyl]amino]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetyl]amino]benzoate exerts its effects involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The methoxy and methylanilino groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino benzoate: A simpler compound with similar aromatic properties but lacking the benzenesulfonyl and methoxy groups.
Ethyl 4-[[2-(benzenesulfonyl)acetyl]amino]benzoate: A related compound with a similar structure but different functional groups.
Uniqueness
Ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetyl]amino]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[[2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-4-33-25(29)19-11-13-20(14-12-19)26-24(28)17-27(22-16-18(2)10-15-23(22)32-3)34(30,31)21-8-6-5-7-9-21/h5-16H,4,17H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGWTTMCWXBORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)C)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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